Benzoic acid;2-bromopropan-1-ol

Description

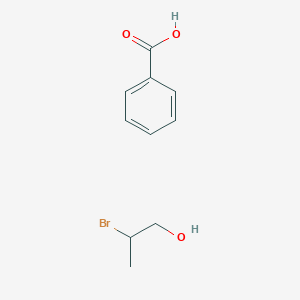

Benzoic acid;2-bromopropan-1-ol is a 1:1 molecular compound of benzoic acid (C₇H₆O₂) and 2-bromopropan-1-ol (C₃H₇BrO), forming a salt or ester-like structure. This compound is also referred to as 1-amino-2-propanol benzoate (1:1) or the monoisopropanolamine salt of benzoic acid . Benzoic acid, a well-known aromatic carboxylic acid, is widely used as a preservative, while 2-bromopropan-1-ol is a halogenated alcohol with applications in organic synthesis. The combination of these moieties likely enhances solubility and stability, making it relevant in pharmaceutical or agrochemical formulations.

Properties

CAS No. |

6065-71-0 |

|---|---|

Molecular Formula |

C10H13BrO3 |

Molecular Weight |

261.11 g/mol |

IUPAC Name |

benzoic acid;2-bromopropan-1-ol |

InChI |

InChI=1S/C7H6O2.C3H7BrO/c8-7(9)6-4-2-1-3-5-6;1-3(4)2-5/h1-5H,(H,8,9);3,5H,2H2,1H3 |

InChI Key |

AFOJMBRWZRYSKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)Br.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Benzoic Acid:

From Toluene: Benzoic acid can be synthesized by the oxidation of toluene using potassium permanganate (KMnO₄) under acidic conditions.

From Benzyl Alcohol: Another method involves the oxidation of benzyl alcohol using oxidizing agents like potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄).

-

2-Bromopropan-1-ol:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

-

Reduction:

Benzoic Acid: Reduction of benzoic acid can yield benzyl alcohol.

2-Bromopropan-1-ol: Reduction can lead to the formation of propanol.

-

Substitution:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃), and various alkyl halides.

Major Products:

Oxidation: Benzene, carbon dioxide, 2-bromopropanal, 2-bromopropanoic acid

Reduction: Benzyl alcohol, propanol

Substitution: Various substituted benzoic acids and propanols

Scientific Research Applications

Chemistry:

Benzoic Acid: Used as a precursor in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals.

2-Bromopropan-1-ol: Utilized in organic synthesis as an intermediate for the preparation of other compounds.

Biology:

Benzoic Acid: Acts as a preservative in food and beverages due to its antimicrobial properties.

2-Bromopropan-1-ol: Studied for its potential use in the synthesis of biologically active molecules.

Medicine:

Benzoic Acid: Used in topical medications for its antifungal properties.

2-Bromopropan-1-ol: Investigated for its potential therapeutic applications.

Industry:

Benzoic Acid: Employed in the production of plasticizers, resins, and coatings.

2-Bromopropan-1-ol: Used in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

Benzoic Acid:

Molecular Targets: Targets include bacterial and fungal cell membranes.

2-Bromopropan-1-ol:

Molecular Targets: Potential targets include enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Physicochemical Properties

Benzoic Acid Derivatives :

- p-Hydroxy Benzoic Acid : A hydroxyl-substituted benzoic acid derivative, naturally occurring in plant exudates. Mutants of Arabidopsis (e.g., Atabcg36) show increased exudation of this compound compared to wild-type plants .

- 3-Phenylpropyl Benzoate : An ester derivative with enhanced lipophilicity due to the phenylpropyl chain, used in fragrances and flavorings .

Halogenated Alcohol Salts :

Extraction and Solubility Behavior

Benzoic acid exhibits rapid extraction rates in emulsion liquid membrane systems due to its high distribution coefficient (m = 4.2), outperforming acetic acid (m = 0.8) and phenol (m = 3.5) in early-stage extraction . However, acetic acid’s extraction efficiency increases over time due to its conversion to non-transportable forms in aqueous droplets .

| Compound | Distribution Coefficient (m) | Effective Diffusivity (m²/s) | Reference |

|---|---|---|---|

| Benzoic Acid | 4.2 | 1.8 × 10⁻⁹ | |

| Acetic Acid | 0.8 | 1.2 × 10⁻⁹ | |

| Phenol | 3.5 | 0.9 × 10⁻⁹ |

Biosensor Interactions

A yeast-based biosensor (sBAD) demonstrated promiscuity toward benzoic acid derivatives, with sensitivity influenced by substituent position (para > ortho > meta) .

Key Research Findings and Data Gaps

Extraction Dynamics : Benzoic acid’s rapid extraction is advantageous in wastewater treatment, but 2-bromopropan-1-ol’s impact on phase behavior warrants further study .

Toxicity Prediction : QSTR models for halogenated benzoic acid salts remain underdeveloped .

Biosensor Utility : The biosensor sBAD could be adapted to detect 2-bromopropan-1-ol derivatives if substituent effects are clarified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.